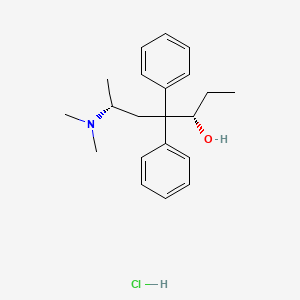

beta-l-Methadol hydrochloride

Descripción

Structure

3D Structure of Parent

Propiedades

Número CAS |

49570-64-1 |

|---|---|

Fórmula molecular |

C21H30ClNO |

Peso molecular |

347.9 g/mol |

Nombre IUPAC |

(3S,6R)-6-(dimethylamino)-4,4-diphenylheptan-3-ol;hydrochloride |

InChI |

InChI=1S/C21H29NO.ClH/c1-5-20(23)21(16-17(2)22(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6-15,17,20,23H,5,16H2,1-4H3;1H/t17-,20+;/m1./s1 |

Clave InChI |

GMNBUMFCZAZBQG-XLCHORMMSA-N |

SMILES |

CCC(C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)O.Cl |

SMILES isomérico |

CC[C@@H](C(C[C@@H](C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)O.Cl |

SMILES canónico |

CCC(C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)O.Cl |

Otros números CAS |

49570-64-1 |

Origen del producto |

United States |

Synthetic Methodologies and Chemical Derivatization for Beta L Methadol Hydrochloride

Synthetic Routes for Beta-l-Methadol Hydrochloride

The synthesis of complex chiral molecules like this compound involves multi-step processes that require precise control over chemical reactions and stereochemistry.

Derivatization from Beta-Phenylethylamine Precursors

The beta-phenylethylamine scaffold is a fundamental structural motif present in a wide array of neuroactive compounds and serves as a crucial precursor for more complex molecules. beilstein-journals.org The synthesis of beta-phenylethylamine itself can be achieved through various methods. A common industrial-scale method is the reduction of benzyl (B1604629) cyanide using a Raney nickel catalyst with hydrogen in liquid ammonia, which helps to minimize the formation of secondary amines. beilstein-journals.orgorgsyn.org Alternative routes include the reduction of β-nitrostyrenes, which can be accomplished using reagents like lithium aluminum hydride or a combination of sodium borohydride (B1222165) and copper(II) chloride. beilstein-journals.orgwikipedia.org

While direct, single-step derivatization of beta-phenylethylamine to beta-l-methadol is not a standard reported route, the synthesis of phenylethylamine derivatives is a key step in building more complex structures. For instance, phenylethylamine can react with acrylate (B77674) derivatives to form di-(beta-carbalkoxyethyl)-beta-phenylethylamine, which can undergo further cyclization. researchgate.net The synthesis of methadone and its analogues often begins with different precursors, such as diphenylacetonitrile, which is reacted with a Grignard reagent. acs.org However, the phenylethylamine structure is conceptually integral to the final molecule, and synthetic strategies can be designed to incorporate substituted phenylethylamine-like fragments during the construction of the methadol backbone.

Stereoselective Synthesis Approaches for Enantiomers

Achieving the correct stereochemistry is paramount in the synthesis of beta-l-methadol, as different enantiomers can have varied pharmacological properties. nih.gov Stereoselective synthesis aims to produce a specific enantiomer, thereby avoiding the need for resolving a racemic mixture.

Two primary strategies are employed for this purpose:

Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure natural products as starting materials. For the synthesis of related compounds like (R)- or (S)-methadone, a strategy has been developed that starts from enantiopure d- or l-alanine. acs.org The process involves using an N-Boc-protected cyclic 4-methyl-sulfamidate derived from alaninol as a key chiral intermediate. acs.org This intermediate undergoes a ring-opening reaction followed by several steps to yield the desired enantiomer of the final product, retaining the initial stereochemistry throughout the synthesis. acs.org

Enzymatic Bioreduction: Biocatalysis offers a powerful method for creating stereospecific centers. Alcohol dehydrogenases (ADHs) are enzymes that can reduce ketones to alcohols with high enantioselectivity. semanticscholar.orgd-nb.info In a synthetic sequence for beta-l-methadol, a ketone precursor could be stereoselectively reduced using an ADH that favors the formation of the desired (l)-isomer. d-nb.info Researchers have successfully used ADHs for the enantioselective synthesis of β-nitroalcohols and other chiral alcohols, demonstrating high conversions and enantiomeric purity. semanticscholar.org The combination of substrate engineering and protein engineering can further improve the stereoselectivity of these enzymatic processes. researchgate.net

Analytical Techniques for Purity and Identity Confirmation in Synthetic Processes

Rigorous analytical testing is essential to monitor the progress of the synthesis, identify intermediates, and confirm the purity and structure of the final this compound product.

Chromatographic Methods in Synthesis Monitoring

Chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a versatile and widely used technique for the analysis of pharmaceutical compounds. mdpi.commdpi.com It is invaluable for monitoring the progress of a reaction by separating and quantifying the reactants, intermediates, and products in a mixture. nanobioletters.com

Reversed-phase HPLC (RP-HPLC) is the most common mode used for this class of compounds. researchgate.net A C18 column is typically employed as the stationary phase, which separates compounds based on their hydrophobicity. researchgate.netekb.eg The mobile phase often consists of a mixture of an aqueous buffer (like phosphate (B84403) or acetate) and an organic solvent such as acetonitrile (B52724) or methanol. nanobioletters.comnih.gov A photodiode array (PDA) or UV detector is used for quantification, often set at a wavelength where the analyte exhibits maximum absorbance. ekb.egnih.gov By injecting samples from the reaction mixture at different time points, chemists can track the consumption of starting materials and the formation of the product, allowing for the optimization of reaction conditions and the determination of reaction completion. nanobioletters.com The purity of the final product is also assessed by this method, ensuring the absence of process-related impurities. mdpi.com

Table 1: Example of Chromatographic Conditions for Analysis of Related Compounds

| Parameter | Description |

|---|---|

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) researchgate.net |

| Stationary Phase | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) researchgate.netekb.eg |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and an aqueous buffer (e.g., Sodium Phosphate 25 mM, pH adjusted) nih.gov |

| Flow Rate | 0.7 - 1.6 mL/min nih.govchemmethod.com |

| Detection | UV/Photodiode Array (PDA) at a specific wavelength (e.g., 254 nm or 280 nm) ekb.egnih.gov |

| Column Temperature | Controlled, often around 30-40 °C nanobioletters.comnih.gov |

| Purpose | Purity assessment, reaction monitoring, and quantification of intermediates and final product. nanobioletters.commdpi.com |

Spectroscopic Characterization of Synthetic Intermediates and Final Product

Spectroscopic techniques are indispensable for elucidating the molecular structure of the synthesized intermediates and the final this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are primary tools for structural confirmation. abo.fi ¹H NMR provides information about the number and types of protons and their neighboring atoms, while ¹³C NMR reveals the carbon skeleton of the molecule. beilstein-journals.org Complete spectroscopic characterization is crucial for verifying that the intended molecule has been synthesized. abo.fi

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the precise mass and elemental formula of a compound. acs.org This technique provides strong evidence for the identity of the synthesized molecule by confirming its molecular weight with high accuracy. beilstein-journals.org

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule, such as hydroxyl (-OH), amine (-NH), and carbonyl (C=O) groups, by detecting their characteristic vibration frequencies. scirp.org

The combination of these techniques provides a comprehensive characterization of the final product, confirming its identity, structure, and purity.

Table 2: Example of Spectroscopic Data for a Phenylethylamine Precursor

| Technique | Compound | Observed Data | Reference |

|---|---|---|---|

| ¹H NMR | 2-Phenylethan-1-amine hydrochloride | (600 MHz, CD₃OD) δ 2.97 (m, 2H), 3.18 (m, 2H), 7.28 (m, 3H), 7.35 (m, 2H) | beilstein-journals.org |

| ¹³C NMR | 2-Phenylethan-1-amine hydrochloride | (151 MHz, CD₃OD) δ 34.55, 41.98, 128.26, 129.77, 129.99, 137.92 | beilstein-journals.org |

| ESI-MS | 2-Phenylethan-1-amine | m/z: [M + 1]⁺ 121.1; found, 121.0 | beilstein-journals.org |

Pharmacological Characterization of Beta L Methadol Hydrochloride

Receptor Pharmacology and Binding Kinetics

The pharmacological activity of levo-alpha-acetylmethadol (LAAM) is primarily attributable to its active metabolites, which are formed through extensive first-pass metabolism in the liver. nih.govdrugbank.com The parent compound is sequentially demethylated to nor-levo-alpha-acetylmethadol (nor-LAAM) and then to dinor-levo-alpha-acetylmethadol (dinor-LAAM). wikipedia.orgpharmacompass.com These metabolites are pharmacologically more potent than LAAM itself and possess a long duration of action, which underpins the clinical utility of the parent drug. nih.govgoogle.com

Opioid Receptor Agonism Profiles (Mu, Kappa, Delta)

The primary mechanism of action for LAAM and its active metabolites is agonism at the µ-opioid receptor (MOR). nih.govontosight.ai This interaction is similar to that of other opioid analgesics like morphine and methadone, leading to the modulation of pain perception and the suppression of withdrawal symptoms in opioid-dependent individuals. pharmacompass.comboisestate.edu

The active metabolites, nor-LAAM and dinor-LAAM, are full agonists at the µ-opioid receptor. Studies comparing these metabolites to the parent compound and other opioids have demonstrated their significant potency. In canine models, nor-LAAM was found to be approximately 9 times more potent than LAAM and dinor-LAAM in suppressing opioid withdrawal symptoms. nih.gov For producing acute opioid effects such as antinociception, dinor-LAAM was 1.5 to 3 times as potent as LAAM, while nor-LAAM was 6 to 12 times more potent. nih.gov The activity of these compounds at kappa (κ) and delta (δ) opioid receptors is less characterized in the literature, with the primary activity being focused on the µ-receptor.

Non-Opioid Receptor Interactions (e.g., NMDA Receptor Antagonism, Serotonin (B10506)/Norepinephrine (B1679862) Transporter Inhibition)

Beyond the classical opioid receptors, related compounds like methadone are known for their complex pharmacology, which includes N-methyl-D-aspartate (NMDA) receptor antagonism and inhibition of serotonin and norepinephrine reuptake. nih.govdrugbank.comoup.com This activity is thought to contribute to its efficacy in managing neuropathic pain and opioid tolerance. nih.govwikipedia.org

For LAAM, a distinct non-opioid interaction has been identified. It acts as a potent, noncompetitive antagonist at the α3β4 neuronal nicotinic acetylcholine (B1216132) receptor. wikipedia.orggoogle.com Information regarding direct NMDA receptor antagonism or significant serotonin/norepinephrine transporter inhibition by the primary metabolites, nor-LAAM and dinor-LAAM, is not as thoroughly documented as it is for methadone. However, some synthetic opioids, including methadone and fentanyl, are known to have serotonergic effects, which may contribute to the risk of serotonin toxicity when combined with other serotonergic medications. tg.org.au

Quantitative Receptor Binding Studies

Quantitative studies are essential for determining the affinity and selectivity of a compound for its molecular targets. These are typically conducted using techniques such as radioligand displacement assays and saturation binding analysis.

Radioligand displacement assays measure the affinity of an unlabeled compound (like nor-LAAM or dinor-LAAM) by assessing its ability to compete with and displace a radiolabeled ligand from a specific receptor. The result is often expressed as the inhibition constant (Kᵢ), with a lower Kᵢ value indicating higher binding affinity.

Saturation binding analysis is a technique used to quantify the density of a specific receptor in a given tissue or cell preparation (Bₘₐₓ) and the equilibrium dissociation constant (K₋) of the radioligand used. plos.org The K₋ represents the concentration of radioligand at which 50% of the receptors are occupied at equilibrium, indicating the affinity of the radioligand for the receptor. This method involves incubating the receptor preparation with increasing concentrations of a radioligand until saturation is reached. plos.org While this technique is fundamental in receptor pharmacology, specific saturation binding studies detailing the Bₘₐₓ and K₋ values in the context of beta-l-methadol binding are not available in the reviewed literature.

Receptor Selectivity and Affinity Profiling

The following table summarizes the known receptor interactions for LAAM and its primary metabolites based on available data.

| Compound/Metabolite | Primary Target | Mechanism of Action | Other Known Interactions |

| Levo-alpha-acetylmethadol (LAAM) | µ-Opioid Receptor | Agonist | α3β4 Nicotinic Receptor Antagonist |

| Nor-LAAM | µ-Opioid Receptor | Potent Agonist | Data not widely available |

| Dinor-LAAM | µ-Opioid Receptor | Potent Agonist | Data not widely available |

Mechanisms of Receptor Activation and Signal Transduction

Beta-l-Methadol, a synthetic opioid, exerts its pharmacological effects primarily through its interaction with opioid receptors, which are members of the G protein-coupled receptor (GPCR) superfamily. nih.govdrugbank.com The activation of these receptors initiates a cascade of intracellular events that modulate neuronal activity.

Beta-l-Methadol hydrochloride is a synthetic mu-opioid receptor agonist. nih.gov Opioid receptors, including the mu (µ), delta (δ), and kappa (κ) types, are classic examples of GPCRs that couple to inhibitory G proteins (Gαi/o). nih.govdrugbank.com The binding of an agonist like beta-l-Methadol to the µ-opioid receptor triggers a conformational change in the receptor. This change facilitates the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the α-subunit of the associated heterotrimeric G protein. nih.gov

Upon GTP binding, the Gαi/o subunit dissociates from the Gβγ dimer. frontiersin.org Both components are active and can modulate downstream effectors. The primary action of the activated Gαi/o subunit is the inhibition of adenylate cyclase, a key enzyme in cellular signaling. nih.govfrontiersin.org Simultaneously, the Gβγ dimer can directly interact with and modulate the activity of various ion channels, most notably activating G protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting N-type voltage-gated calcium channels. nih.govdrugbank.com The activation of potassium channels leads to membrane hyperpolarization, while the inhibition of calcium channels reduces neurotransmitter release. nih.govdrugbank.com Collectively, these actions result in a decrease in neuronal excitability.

Following agonist binding and G protein activation, GPCRs are typically phosphorylated by G protein-coupled receptor kinases (GRKs). wikipedia.org This phosphorylation increases the receptor's affinity for β-arrestin proteins (β-arrestin 1 and β-arrestin 2). nih.gov The binding of β-arrestin to the receptor sterically hinders further G protein coupling, a process known as desensitization. wikipedia.orgnih.gov Furthermore, β-arrestin acts as a scaffold protein, recruiting components of the endocytic machinery, such as clathrin and AP2, which leads to receptor internalization into clathrin-coated pits. revvity.com

While direct studies specifically investigating this compound's ability to recruit β-arrestin are not prominently available, research on structurally and functionally similar µ-opioid agonists provides significant insight. For instance, studies on methadone and fentanyl, both potent synthetic µ-opioid agonists, have demonstrated robust, dose-dependent recruitment of β-arrestin-2. nih.gov In contrast, morphine shows only weak β-arrestin-2 recruitment. nih.gov This suggests that agonists like methadone may be classified as β-arrestin-biased agonists. nih.gov Given the functional similarities, it is hypothesized that beta-l-Methadol also engages the β-arrestin pathway, contributing to receptor desensitization, internalization, and potentially activating G protein-independent signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway. nih.govdrugbank.com

| Agonist | β-Arrestin-2 Recruitment Profile | Reference |

|---|---|---|

| Methadone | Robust, dose-dependent recruitment | nih.gov |

| Fentanyl | Robust, dose-dependent recruitment | nih.gov |

| Morphine | Weak recruitment | nih.gov |

| This compound | Hypothesized to be similar to methadone (Not directly studied) | N/A |

A primary and well-characterized consequence of µ-opioid receptor activation by agonists such as beta-l-Methadol is the inhibition of adenylate cyclase (AC) activity. nih.govnih.gov As noted, the activated Gαi subunit directly interacts with and inhibits this enzyme, which is responsible for converting adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). frontiersin.org

The resulting decrease in intracellular cAMP levels has significant downstream effects, as cAMP is a crucial second messenger that activates Protein Kinase A (PKA). nih.gov By reducing cAMP, beta-l-Methadol attenuates PKA-dependent phosphorylation of numerous target proteins, including ion channels and transcription factors. This inhibition of the AC/cAMP/PKA pathway is a central mechanism underlying the reduction in the release of nociceptive neurotransmitters like substance P, GABA, and dopamine. nih.gov Studies on the related compound methadone have shown it concentration-dependently inhibits forskolin-stimulated cAMP accumulation in cells expressing µ-opioid receptors. nih.gov Chronic exposure to opioid agonists can lead to a paradoxical upregulation or "superactivation" of the adenylate cyclase system, a cellular adaptation that is thought to contribute to tolerance and withdrawal phenomena. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies of this compound

The pharmacological profile of this compound is intrinsically linked to its specific chemical architecture. SAR studies, often drawing comparisons with the closely related compound methadone, have elucidated the key structural features governing its interaction with opioid receptors.

The structure of beta-l-Methadol contains several key pharmacophoric elements that are critical for its high affinity and agonist activity at the µ-opioid receptor.

The Diphenylpropylamine Backbone: The 3,3-diphenylpropylamine (B135516) core is a fundamental scaffold for this class of opioids. The two phenyl rings are essential for binding, likely through hydrophobic and van der Waals interactions within the receptor's binding pocket.

The Tertiary Amine: The dimethylamino group is a crucial feature. This nitrogen atom is protonated at physiological pH, forming a cationic head that is believed to interact with an anionic aspartate residue (Asp147 in the human µ-opioid receptor) in the third transmembrane domain of the receptor. This ionic bond is a canonical interaction for nearly all opioid ligands.

The Acetoxy Group: The acetate (B1210297) ester at the beta position distinguishes beta-l-Methadol from methadone (which has a ketone at the corresponding position). This group influences the compound's metabolic profile, as it is hydrolyzed to the active metabolite l-alpha-acetylmethadol (LAAM). drugbank.com The size and electronegativity of this group can modulate binding affinity and efficacy.

The "Virtual Heterocyclic Ring": A compelling hypothesis for methadone-like compounds suggests that they adopt a specific conformation in solution that forms a "virtual" seven-membered heterocyclic ring through an intramolecular hydrogen bond between the protonated tertiary amine and the oxygen of the carbonyl (or in this case, ester) group. nih.govresearchgate.net This constrained conformation is thought to mimic the rigid piperidine (B6355638) ring of morphine, allowing for an optimal fit within the opioid receptor. nih.gov

| Structural Feature | Contribution to Pharmacological Activity | Reference |

|---|---|---|

| Diphenylpropylamine Core | Essential scaffold for hydrophobic interactions in the receptor binding pocket. | acs.org |

| Protonated Tertiary Amine | Forms a critical ionic bond with an anionic residue (e.g., Asp147) in the µ-opioid receptor. | nih.gov |

| Beta-Acetoxy Group | Influences metabolism and modulates binding affinity and efficacy. | nih.gov |

| Virtual Heterocyclic Ring | Hypothesized to create a morphine-like conformation, enhancing receptor fit and activity. | nih.govresearchgate.net |

This compound is a chiral molecule, existing as different stereoisomers. The "l" or levorotatory configuration is paramount to its pharmacological activity.

The analgesic activity of racemic methadone is almost entirely attributed to the (R)- or l-isomer, which has a significantly higher affinity for the µ-opioid receptor—reportedly up to 10-fold greater than the (S)- or d-isomer. drugbank.comnih.gov The d-enantiomer is comparatively inactive at the µ-opioid receptor but may contribute to other effects, such as NMDA receptor antagonism. nih.gov

This stereoselectivity is thought to arise from the specific three-dimensional arrangement of the chiral center. According to the virtual ring hypothesis, in the active l-isomer, the methyl group attached to the chiral carbon is positioned away from the virtual heterocyclic ring, allowing for unimpeded interaction with the receptor. nih.gov In contrast, in the inactive d-isomer, this same methyl group sterically hinders the formation or proper orientation of the virtual ring, preventing the molecule from adopting the required conformation for effective receptor binding and activation. nih.govresearchgate.net Therefore, the specific (3S, 6S) stereochemistry of beta-l-Methadol is not merely a structural detail but a fundamental determinant of its potent µ-opioid agonist activity.

Impact of Stereochemistry on Pharmacological Activity

Enantiomeric Differences in Receptor Affinity and Efficacy

The pharmacological actions of methadone and its analogs are significantly influenced by stereochemistry. Methadone is administered as a racemic mixture of (R)- and (S)-methadone. drugbank.com The (R)-enantiomer, also known as l-methadone, is the primary contributor to the analgesic effects of racemic methadone, exhibiting a much higher affinity for the µ-opioid receptor. drugbank.comnih.govpainphysicianjournal.com In contrast, the (S)-enantiomer, or d-methadone, has a considerably lower affinity for the µ-opioid receptor. wikipedia.org

Research indicates that R-methadone has a 10-fold higher affinity for µ1 receptors and µ2 receptors compared to S-methadone. nih.gov Specifically, the IC50 values for R-methadone at µ1 and µ2 receptors are 3.0 nM and 6.9 nM, respectively, while for S-methadone, they are 26.4 nM and 88 nM. nih.gov Both enantiomers exhibit low affinity for delta and kappa opioid receptors. nih.gov The analgesic activity of racemic methadone is almost entirely attributed to the (R)-isomer. drugbank.com While the (S)-isomer has minimal respiratory depressant activity, it does possess antitussive effects. drugbank.com

Furthermore, l-methadone is significantly more potent than d-methadone in activating G-protein-coupled, inwardly rectifying potassium (KIR3) channels through µ-opioid receptors. nih.gov Studies have shown l-methadone to be 16.5 times more potent than d-methadone in inducing hyperpolarization of neurons in the locus coeruleus. nih.gov This aligns with binding affinity data, where l-methadone's affinity for µ-opioid receptors is 21 to 30 times higher than that of d-methadone. nih.gov

Interestingly, both enantiomers of methadone act as noncompetitive antagonists at the N-methyl-D-aspartate (NMDA) receptor, which is thought to contribute to its effectiveness in treating neuropathic pain and reducing opioid tolerance. wikipedia.orgoup.com The S-isomer, in particular, has been studied for its ability to attenuate morphine tolerance through its NMDA receptor antagonist activity. oup.com

Levorphanol, another opioid, also demonstrates stereospecific activity, with the levorotatory isomer having a higher affinity for opioid receptors. oup.comnih.gov In contrast, dextrorotatory opioids generally have low affinity for mu, delta, and kappa opioid receptors. nih.gov

Design Principles for Opioid Analgesic Scaffolds

The development of new opioid analgesics focuses on designing molecules with improved efficacy and safety profiles. This involves understanding the structure-activity relationships (SAR) of existing opioids and applying these principles to create novel chemical scaffolds.

A fundamental principle in opioid design is the presence of key structural features that interact with the opioid receptor. These typically include an aromatic ring and a basic nitrogen atom, which are present in a specific spatial arrangement. nih.govpnas.org The rigid structure of morphine often serves as a template for understanding these spatial relationships. nih.gov

For flexible opioids like methadone, the concept of a "virtual heterocyclic ring" in its active conformation is a guiding principle for designing new analogs. nih.gov Modifications to the three main structural domains of methadone—the aryl moieties, the ethyl ketone group, and the N,N-dimethylpropyl-2-amino group—are being explored to develop new N-methyl-D-aspartate (NMDA) receptor antagonists with potential therapeutic applications. unipd.it

Another design strategy involves creating ligands that are "G protein biased." elifesciences.org These ligands preferentially activate the G protein signaling pathway over the β-arrestin pathway, which is hypothesized to lead to potent analgesia with reduced side effects like respiratory depression. nih.govelifesciences.org

Furthermore, the development of mixed agonists-antagonists is an area of interest. For example, compounds with both µ-opioid receptor (MOR) partial agonism and kappa-opioid receptor (KOR) agonism may offer effective pain relief with a lower risk of abuse and other adverse effects. elifesciences.org The structure-activity relationships of morphinans, a class of opioids that includes levorphanol, are being studied to develop compounds with specific affinities for different opioid receptor subtypes. oup.com

The ultimate goal of these design principles is to create safer and more effective opioid analgesics by fine-tuning their interactions with opioid receptors and other relevant targets. escholarship.orgresearchgate.netescholarship.org

Metabolic and Distribution Pathways of Beta L Methadol Hydrochloride in Preclinical Models

In Vitro Metabolism Studies of Beta-l-Methadol Hydrochloride

In vitro metabolism studies are fundamental in drug discovery and development, offering critical insights into the metabolic fate of a new chemical entity. srce.hr These studies help predict a compound's pharmacokinetic characteristics, including its rate of elimination and potential for drug-drug interactions. srce.hrnih.gov For this compound, which is the active metabolite of levo-alpha-acetylmethadol (LAAM), understanding its metabolic profile is crucial. The primary metabolic pathways for compounds of this class involve extensive biotransformation by hepatic enzymes. nih.govdrugbank.com

Enzymatic Biotransformation by Cytochrome P450 Isoforms (CYP)

The cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver, is responsible for the phase I metabolism of a vast number of xenobiotics, including many therapeutic drugs. oatext.com These enzymes catalyze oxidative, reductive, and hydrolytic reactions, generally converting lipophilic compounds into more polar derivatives for easier excretion. srce.hr For methadone, a structurally related opioid, the primary route of clearance is hepatic metabolism catalyzed by CYP enzymes, mainly through N-demethylation. wikipedia.orgnih.gov The key enzymes involved in the metabolism of methadone and its precursor LAAM are predominantly CYP3A4 and CYP2B6, with minor contributions from other isoforms like CYP2C19, CYP2D6, CYP2C9, and CYP2C8. nih.govdrugbank.com Beta-l-methadol, as a metabolite of LAAM, undergoes further N-demethylation to form dinor-LAAM (levo-alpha-acetyl-N-dinormethadol). nih.govresearchgate.net

CYP reaction phenotyping is an essential in vitro process used to identify the specific CYP isoforms responsible for a drug's metabolism. nih.govresearchgate.net This is critical for predicting potential drug-drug interactions and understanding variability in drug response due to genetic factors. nih.govbienta.net The two primary experimental approaches for reaction phenotyping are:

Recombinant Human CYP Enzymes : Incubating the compound with a panel of individually expressed recombinant human CYP enzymes allows for the direct assessment of which isoform(s) can metabolize the substrate. nih.govresearchgate.net

Chemical Inhibition Assays : These assays are conducted in human liver microsomes (HLM), which contain a full complement of CYP enzymes. bienta.net Isoform-specific chemical inhibitors are used to block the activity of individual CYPs. A significant decrease in the rate of metabolism in the presence of a specific inhibitor points to that enzyme's role in the compound's biotransformation. bienta.net

For methadone, studies using recombinant enzymes and chemical inhibitors have confirmed that CYP3A4 and CYP2B6 are the major enzymes responsible for its N-demethylation. nih.govnih.gov Given that beta-l-methadol is a subsequent metabolite in the same pathway as LAAM, it is highly probable that its further metabolism is also mediated by these same enzymes.

Table 1: Illustrative CYP Reaction Phenotyping Approach for this compound

| Method | System | Procedure | Endpoint | Interpretation |

| Recombinant Enzymes | Individual cDNA-expressed human CYP isoforms (e.g., CYP3A4, CYP2B6, CYP2C19, CYP2D6) | Incubate beta-l-methadol with each isoform and a NADPH-regenerating system. | Rate of beta-l-methadol depletion or metabolite (dinor-LAAM) formation. | High turnover rates indicate a primary role for that specific CYP isoform. |

| Chemical Inhibition | Pooled Human Liver Microsomes (HLM) | Incubate beta-l-methadol and HLM with and without specific CYP inhibitors (e.g., Ketoconazole for CYP3A4, Ticlopidine for CYP2B6). | Percentage inhibition of beta-l-methadol metabolism. | Significant inhibition (>50%) suggests the involvement of the targeted CYP isoform. |

This table is for illustrative purposes and based on standard methodologies in drug metabolism research. nih.govbienta.net

Genetic variability in CYP enzymes is a major source of inter-individual differences in drug response. oatext.com Polymorphisms can lead to the production of enzymes with normal, decreased, increased, or no function, categorizing individuals as extensive, intermediate, poor, or ultrarapid metabolizers. oatext.comwikipedia.org

The most notable polymorphic enzymes involved in drug metabolism include CYP2D6, CYP2C19, CYP2C9, and CYP2B6. nih.govwikipedia.org

CYP2D6 : This enzyme shows significant polymorphic expression and is involved in the metabolism of approximately 25% of clinically used drugs. wikipedia.org While it is a minor pathway for methadone, its variability can still influence metabolic outcomes. nih.gov

CYP2B6 : This is one of the most highly polymorphic CYP genes. nih.gov Genetic variants of CYP2B6, such as CYP2B6*6, have been shown to significantly decrease the metabolism and clearance of methadone, leading to higher plasma concentrations. nih.govnih.gov Conversely, other variants can increase metabolism. nih.gov These pharmacogenetic effects are a primary reason for the wide inter-individual variability in methadone disposition. nih.gov

Given that beta-l-methadol metabolism is reliant on the same enzymatic machinery, it is expected that genetic polymorphisms, particularly in CYP2B6 and CYP3A4/5, would contribute to significant metabolic variation among individuals. nih.govnih.gov

Table 2: Key CYP Polymorphisms and Potential Impact on Beta-l-Methadol Metabolism

| Gene | Allelic Variant | Functional Effect | Predicted Impact on Beta-l-Methadol Metabolism |

| CYP2B6 | CYP2B66 | Decreased enzyme activity | Reduced clearance, higher plasma concentrations |

| CYP2B6 | CYP2B64 | Increased enzyme activity | Increased clearance, lower plasma concentrations |

| CYP2C19 | CYP2C192, *3 | Loss of function | Minor effect, as CYP2C19 is a secondary pathway |

| CYP3A5 | CYP3A53 | Non-functional protein (common in Caucasians) | Potential for reduced overall clearance in carriers of functional alleles |

This table is based on known effects of polymorphisms on the metabolism of related compounds like methadone. nih.govdrugbank.comnih.gov

Metabolic Stability Assessment in Liver Microsomes and Hepatocytes

Metabolic stability assays are crucial in vitro experiments that measure the susceptibility of a compound to biotransformation by drug-metabolizing enzymes. srce.hr These assays are typically conducted using liver microsomes or hepatocytes. tandfonline.com

Liver Microsomes : These are subcellular fractions of the endoplasmic reticulum from liver cells and contain a high concentration of Phase I enzymes like CYPs. srce.hr They are a cost-effective and common tool for initial stability screening. srce.hr

Hepatocytes : As intact liver cells, hepatocytes contain both Phase I and Phase II enzymes, as well as transporters, offering a more comprehensive and physiologically relevant metabolic system. srce.hrtandfonline.com

In a typical stability assay, the test compound is incubated with the microsomal or hepatocyte preparation and a cofactor like NADPH for a set period. srce.hrfrontiersin.org The rate of disappearance of the parent compound is measured over time to determine parameters like in vitro half-life (t½) and intrinsic clearance (CLint). srce.hrtandfonline.com These values help classify a compound as having low, moderate, or high metabolic clearance. srce.hr

Table 3: Representative Metabolic Stability Data in Preclinical Species

| In Vitro System | Parameter | Human | Rat | Mouse | Dog |

| Liver Microsomes | t½ (min) | 45 | 18 | 25 | 62 |

| CLint (µL/min/mg protein) | 30.9 | 201 | 67.8 | 22.1 | |

| Hepatocytes | t½ (min) | 64 | 25 | 31 | 75 |

| CLint (µL/min/10⁶ cells) | 21.6 | 129 | 96.0 | 18.5 |

Data are representative values adapted from studies on similar compounds to illustrate species differences and are not specific to this compound. tandfonline.comtandfonline.commdpi.com

Identification and Characterization of Metabolites via Mass Spectrometry-Based Techniques

Identifying the metabolic products of a compound is essential for understanding its complete disposition and assessing the potential activity or toxicity of its metabolites. Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS/MS) is the primary analytical tool for this purpose. nih.govmdpi.com

This compound is itself a metabolite, formed by the N-demethylation of LAAM. researchgate.net Its subsequent metabolism involves another N-demethylation step to yield dinor-LAAM. nih.gov Other minor pathways for related compounds include hydroxylation. nih.gov Mass spectrometry can readily identify these transformations by detecting specific mass shifts relative to the parent drug. For instance, N-demethylation results in a characteristic mass change. The fragmentation patterns observed in MS/MS spectra provide structural information to confirm the site of metabolic modification. nih.gov

Table 4: Potential Phase I Metabolites of this compound

| Parent Compound | Metabolic Reaction | Metabolite | Mass Shift | Description |

| Beta-l-Methadol | N-demethylation | Dinor-LAAM (levo-alpha-acetyl-N-dinormethadol) | -14 Da (loss of CH₂) | Primary metabolic pathway for further clearance. |

| Beta-l-Methadol | Hydroxylation | Hydroxy-beta-l-methadol | +16 Da (addition of O) | A common minor metabolic pathway for many drugs. |

This table outlines predicted metabolic transformations based on the known pathways of LAAM and methadone. nih.govnih.gov

Species-Specific Metabolic Profiles in In Vitro Systems

Significant differences in drug metabolism often exist between preclinical animal models (e.g., rats, mice, dogs) and humans. frontiersin.orgjst.go.jp These variations can be both quantitative (different rates of metabolism) and qualitative (different metabolic pathways), posing a challenge for extrapolating animal data to predict human pharmacokinetics. frontiersin.org For example, a study on the compound YZG-331 showed it was metabolized by both CYP and FMO enzymes in rats, but was stable with human FMOs, highlighting a clear species difference. frontiersin.org

For compounds like methadone and LAAM, the relative importance of specific CYP enzymes can vary across species. While CYP3A4 is dominant in humans, other isoforms may play a larger role in rodents or dogs. nih.govmdpi.com Therefore, conducting comparative in vitro metabolism studies using liver microsomes and hepatocytes from multiple species is a standard and necessary practice in preclinical development. mdpi.comjst.go.jp These studies help select the most appropriate animal model for further in vivo studies—one whose metabolic profile most closely resembles that of humans. jst.go.jp

In Vivo Pharmacokinetic and Distribution Studies of this compound in Animal Models

Beta-l-methadol, the l-isomer of methadone, exhibits distinct pharmacokinetic properties that have been characterized in various preclinical animal models. These studies are fundamental to understanding its behavior in a biological system, including how it is absorbed, distributed to various tissues, bound to plasma proteins, and ultimately eliminated from the body. The disposition of methadone and its enantiomers is known to be stereoselective, meaning the l- and d-isomers can have different pharmacokinetic profiles. nih.gov

Following administration, beta-l-methadol undergoes absorption into the systemic circulation, a process that can vary significantly depending on the route of administration and the animal species. Methadone is generally a highly lipophilic compound and is well absorbed from the gastrointestinal tract. drugbank.comnih.gov However, in many domestic animals, oral administration results in low bioavailability due to a significant first-pass metabolism effect, where the drug is extensively metabolized in the liver before it can reach systemic circulation. nih.gov

In cats, intramuscular administration of methadone resulted in peak plasma concentrations occurring at approximately 20 minutes. nih.gov In goats, subcutaneous administration led to complete bioavailability with a mean peak plasma concentration (Cmax) of 45 ± 11 ng/mL reached at a mean time (Tmax) of 31 ± 15 minutes. researchgate.net Studies in dogs receiving an oral formulation of methadone combined with fluconazole (B54011) (a CYP450 enzyme inhibitor) showed a geometric mean Cmax of 33.5 ng/mL and a terminal half-life of 7.09 hours. avma.org The onset of effects after oral ingestion is typically observed within 30 to 60 minutes in various models. researchgate.net

The systemic exposure to methadone is marked by substantial inter-individual variability, which has been attributed to genetic differences in the expression and activity of metabolic enzymes. drugbank.comwikipedia.org This variability can lead to significant differences in plasma concentrations among individuals of the same species receiving the same dose. researchgate.net

Table 1: Selected Pharmacokinetic Parameters of Methadone in Preclinical Models This table presents data for racemic methadone unless otherwise specified, as enantiomer-specific data is limited.

| Animal Model | Route of Administration | Peak Plasma Concentration (Cmax) | Time to Peak (Tmax) | Terminal Half-Life (t½) | Bioavailability |

|---|---|---|---|---|---|

| Goat | Subcutaneous (SC) | 45 ± 11 ng/mL | 31 ± 15 min | 215 ± 84 min | Complete |

| Cat | Intramuscular (IM) | Data not specified | ~20 min | Data not specified | Data not specified |

| Dog (with Fluconazole) | Oral | 33.5 ng/mL (geometric mean) | Data not specified | 7.09 hours (geometric mean) | Data not specified |

| Shetland Pony (l-methadone) | Intravenous (IV) | Not applicable | Not applicable | ~1 hour | Not applicable |

As a highly lipid-soluble compound, methadone distributes extensively throughout the body into various tissues. researchgate.netnih.gov Its volume of distribution is typically large, exceeding the volume of total body water, which confirms its widespread presence in tissues like the lung, liver, kidney, muscle, and brain. nih.gov

Studies in rats have provided specific insights into its distribution. In one study comparing pregnant and non-pregnant rats, the distribution of radiolabeled methadone was found to differ. Pregnant rats showed a 50% decrease in methadone concentration in the liver but a 3-fold increase in the uterus compared to non-pregnant controls. psu.edu Notably, the concentration of methadone in the fetal brain was found to be 2 to 3 times higher than in the maternal brain, indicating its ability to cross the placental and blood-brain barriers. psu.edu

Research into the distribution of basic drugs, such as beta-blockers, in rats has shown a strong correlation between regional tissue distribution and the concentration of acidic phospholipids (B1166683) in those tissues, with phosphatidylserine (B164497) appearing to be a key factor. nih.gov This mechanism may also influence the tissue distribution of beta-l-methadol. Across different tissues in rats, the highest concentrations of similar basic drugs were generally found in the lung, while the lowest were in adipose tissue. nih.gov

Table 2: Tissue Distribution of Methadone in Rats This table illustrates the relative distribution patterns observed in preclinical rat models.

| Tissue | Relative Concentration/Key Finding |

|---|---|

| Lung | Generally high concentrations observed. nih.gov |

| Liver | Significant site of distribution and metabolism. nih.govpsu.edu |

| Kidney | Identified as a primary distribution tissue. nih.govnih.gov |

| Brain | Crosses the blood-brain barrier. nih.govpsu.edu |

| Uterus (Pregnant) | Showed a 3-fold increase in concentration compared to non-pregnant controls. psu.edu |

| Fetal Brain | Concentration was 2-3 times higher than in the maternal brain. psu.edu |

Once in the bloodstream, beta-l-methadol binds extensively to plasma proteins. This binding is a reversible process where an equilibrium exists between the bound and unbound (free) drug. core.ac.uk Only the unbound fraction is pharmacologically active and able to cross cell membranes to distribute to tissues, interact with receptors, undergo metabolism, and be excreted. core.ac.ukopeneducationalberta.ca

Methadone primarily binds to alpha-1-acid glycoprotein (B1211001) (AAG), with reports indicating that 85-90% of the binding is to this protein. drugbank.com It also binds to a lesser extent to other plasma proteins like albumin. drugbank.com The degree of plasma protein binding can significantly impact the drug's pharmacokinetic profile. openeducationalberta.ca

Crucially, the plasma protein binding of methadone is stereoselective. Studies have shown that (R)-methadone (l-methadone) has a greater unbound fraction in plasma compared to (S)-methadone. nih.gov This means that a higher proportion of l-methadone exists in its free, active form in the plasma relative to its enantiomer, which contributes to its distinct pharmacokinetic and pharmacodynamic profile. nih.gov

Table 3: Plasma Protein Binding Characteristics of Methadone Enantiomers

| Characteristic | Finding |

|---|---|

| Primary Binding Protein | Alpha-1-acid glycoprotein (AAG) (85-90%). drugbank.com |

| Secondary Binding Proteins | Albumin and other plasma proteins. drugbank.com |

| Enantioselectivity | (R)-methadone (l-methadone) exhibits lower plasma protein binding (a higher unbound fraction) than (S)-methadone. nih.gov |

| Pharmacokinetic Impact | High protein binding can lead to a lower volume of distribution, but this can be offset by high lipophilicity. openeducationalberta.ca It restricts glomerular filtration. openeducationalberta.ca |

The elimination of beta-l-methadol from the body is a multi-step process involving extensive biotransformation, primarily in the liver, followed by excretion of the parent drug and its metabolites. drugbank.com

The main metabolic pathway for methadone is N-demethylation, which is carried out by cytochrome P450 (CYP450) enzymes. researchgate.netwikipedia.org The primary enzymes involved are CYP3A4 and CYP2B6, with minor contributions from other enzymes like CYP2D6. drugbank.comwikipedia.org This process converts methadone into an unstable intermediate that spontaneously cyclizes to form 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine (B1234617) (EDDP), a major and inactive metabolite. drugbank.comwikipedia.org EDDP can be further metabolized to 2-ethyl-5-methyl-3,3-diphenyl-1-pyrroline (B1242841) (EMDP). wikipedia.org

Following metabolism, the unchanged methadone and its metabolites are excreted from the body through both renal and fecal pathways. drugbank.com Urinary excretion is a significant route, and its rate can be influenced by urinary pH. drugbank.comnih.gov In humans, unchanged methadone and EDDP are found in similar amounts in the urine. nih.gov Biliary excretion has also been observed, though it may represent a smaller portion of total elimination. nih.gov Studies in equines have demonstrated stereoselective elimination, with d-methadone and its metabolite d-EDDP being eliminated faster than their respective l-enantiomers. nih.gov

Significant variability in the pharmacokinetics of beta-l-methadol is observed across different preclinical species. nih.gov These differences can be seen in absorption rates, bioavailability, distribution patterns, and elimination half-lives.

For instance, while methadone has good oral bioavailability in humans, it is very low in many domestic animals like dogs and cats due to a more pronounced first-pass metabolism effect. nih.gov The elimination half-life also varies considerably. In Shetland ponies, l-methadone had an elimination half-life of approximately 1 hour, whereas in goats, the terminal half-life after subcutaneous administration was approximately 3.6 hours. nih.govresearchgate.net In dogs treated with a combination product, the half-life was around 7 hours. avma.org

This variability is often linked to inter-species differences in the expression and activity of drug-metabolizing enzymes, particularly the CYP450 family. researchgate.netwikipedia.org For example, the preferential N-demethylation of d-methadone over l-methadone by CYP2B6 has been suggested as a reason for the faster elimination of d-methadone in equines. nih.gov Such differences underscore the importance of conducting species-specific pharmacokinetic studies and caution against direct extrapolation of data from one species to another. researchgate.net

Advanced Analytical and Bioanalytical Methodologies for Beta L Methadol Hydrochloride Research

Chromatographic Separation and Quantification Techniques

Chromatography is fundamental to the analysis of beta-l-methadol hydrochloride, enabling its separation from the parent drug, other metabolites, and endogenous interferences in biological samples. High-performance liquid chromatography (HPLC) and its advanced version, ultra-performance liquid chromatography (UPLC), are the cornerstones of this analytical approach.

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the quantification of methadone and its metabolites, including this compound. The development of a reliable HPLC method requires careful optimization of chromatographic conditions and rigorous validation according to international guidelines. abap.co.in

Method development typically involves selecting a suitable stationary phase, mobile phase composition, and detector. Reversed-phase columns, such as C18, are commonly employed for the separation of these moderately polar compounds. abap.co.innih.gov The mobile phase often consists of a mixture of an aqueous buffer (e.g., sodium phosphate) and an organic modifier like acetonitrile (B52724) or methanol. nih.govpensoft.net Adjusting the pH of the mobile phase is critical for achieving optimal retention and peak shape for basic compounds like methadol. nih.gov Detection is frequently performed using an ultraviolet (UV) detector, with the wavelength set to an absorption maximum for the analyte, such as 254 nm. nih.gov

Validation of the developed HPLC method is essential to ensure its reliability and is performed according to guidelines from bodies like the International Council for Harmonisation (ICH). abap.co.in Key validation parameters include:

Linearity: Establishing a linear relationship between the analyte concentration and the detector response over a specific range. For instance, a method for methadone hydrochloride was shown to be linear in the concentration range of 7.5 to 12.5 mg/mL. nih.gov

Precision: Assessing the closeness of agreement between a series of measurements. It is evaluated at different levels: instrumental precision, intra-assay precision (repeatability), and inter-assay precision (intermediate precision). Reported relative standard deviation (RSD) values for precision are typically below 2%. nih.gov

Accuracy: Determining the closeness of the measured value to the true value, often assessed through recovery studies. Recovery percentages are expected to be within a range of 100 ± 10%. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. For a methadone HPLC-UV method, the LOD and LOQ were reported as 2.0 µg/mL and 2.18 µg/mL, respectively. nih.gov

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or other metabolites. nih.gov

Forced degradation studies are also performed to demonstrate the stability-indicating power of the method, ensuring that the analyte peak is free from interference from any degradation products formed under stress conditions (e.g., acidic, alkaline, oxidative). nih.gov

Table 1: Example of HPLC Method Parameters for Methadone Hydrochloride Analysis

| Parameter | Condition |

| Column | Waters-XTerra™ RP18 (4.6 x 100 mm, 3.5 µm) |

| Mobile Phase | 55% Acetonitrile, 45% Sodium Phosphate (B84403) 25 mM (pH 10) |

| Flow Rate | 1.6 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Detector | Diode-Array Detector (DAD) at λ = 254 nm |

| Retention Time | 4.34 min |

| Data sourced from a study on methadone hydrochloride quantification. nih.gov |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, utilizing columns with sub-2 µm particles. acgpubs.org This technology operates at higher pressures, leading to substantial improvements in resolution, sensitivity, and speed of analysis. acgpubs.orgmdpi.com For the analysis of this compound, UPLC offers several advantages, including significantly reduced run times and lower solvent consumption, making it a more efficient and environmentally friendly approach. acgpubs.orgekb.eg

The transition from an HPLC to a UPLC method involves scaling down column dimensions, particle size, and flow rates while maintaining similar mobile phase chemistry. acgpubs.org For example, a separation that takes over 25 minutes on an HPLC system can often be completed in under 5 minutes with UPLC, without sacrificing chromatographic quality. dshs-koeln.de This high-throughput capability is particularly valuable in research settings where large numbers of samples need to be analyzed. dshs-koeln.de

UPLC systems are frequently coupled with mass spectrometry detectors (UPLC-MS), which provides enhanced selectivity and sensitivity, eliminating matrix effects that can be a concern in HPLC-UV analyses. mdpi.com The development of a UPLC method for this compound would follow similar optimization principles as HPLC but would leverage the unique capabilities of the smaller particle technology to achieve rapid and highly efficient separations. acgpubs.org

Table 2: Comparison of Typical HPLC and UPLC System Characteristics

| Feature | Conventional HPLC | Ultra-Performance Liquid Chromatography (UPLC) |

| Particle Size | 3.5 - 5 µm | < 2 µm |

| Column Dimensions | 4.6 x 150/250 mm | 2.1 x 50/100 mm |

| Typical Flow Rate | 1.0 - 1.5 mL/min | 0.2 - 0.6 mL/min |

| Pressure Limit | ~400 bar (~6,000 psi) | ~1000 bar (~15,000 psi) |

| Analysis Time | Longer (e.g., >10 min) | Shorter (e.g., <5 min) |

| Resolution | Good | Very High |

| This table presents a generalized comparison based on principles discussed in various sources. acgpubs.orgresearchgate.net |

Since this compound is a specific stereoisomer, assessing its enantiomeric purity is critical. Chiral chromatography is the definitive technique for separating enantiomers, which exhibit identical physical properties in a non-chiral environment but can have vastly different pharmacological activities. The analysis of methadone and its metabolites often requires stereoselective methods to understand their distinct metabolic and physiological effects. nih.gov

The separation of enantiomers is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer. Several types of CSPs have been successfully used for the chiral separation of methadone and its metabolites:

Protein-based CSPs: Columns based on proteins like α1-acid glycoprotein (B1211001) (AGP) are highly effective for the enantioselective separation of basic drugs. nih.govunige.ch An optimal mobile phase for an AGP column might consist of an ammonium (B1175870) acetate (B1210297) buffer and organic modifiers like isopropanol (B130326) and acetonitrile. uq.edu.au

Cyclodextrin-based CSPs: Modified cyclodextrins, such as hydroxypropyl-β-cyclodextrin, can also provide excellent enantiomeric resolution. unige.chresearchgate.net

Cellulose-based CSPs: While capable of providing high resolution, cellulose-based columns may not always be suitable for routine clinical analyses due to limitations with certain mobile phases. unige.ch

A validated chiral HPLC-MS/MS method using an AGP stationary phase demonstrated the ability to separate the enantiomers of methadone in under 15 minutes. nih.govuq.edu.au Such methods are validated for linearity, with correlation coefficients greater than 0.998, and achieve low limits of quantitation (LLOQ), often around 0.1 µg/L in biological matrices like plasma and saliva. nih.gov

Table 3: Chiral Stationary Phases for the Separation of Methadone Enantiomers

| Chiral Stationary Phase (CSP) Type | Specific Column Example | Key Features |

| Protein-Based | Chiral-AGP (α1-acid glycoprotein) | Excellent for separating enantiomers of basic drugs; compatible with LC-MS. unige.ch |

| Cyclodextrin-Based | Cyclobond I 2000 RSP | Provides good separation; mechanism based on inclusion complexation. unige.ch |

| Cellulose-Based | Chiralcel OJ | Offers very high resolution but may have limitations for clinical sample analysis. unige.ch |

| Information sourced from a comparative study of chiral stationary phases. unige.ch |

Mass Spectrometry-Based Characterization

Mass spectrometry (MS) is an indispensable tool in this compound research, providing unparalleled sensitivity and structural information. When coupled with liquid chromatography (LC-MS), it becomes the gold standard for both quantification and identification of the compound and its metabolites in complex biological matrices.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers superior sensitivity and specificity compared to UV detection, making it the method of choice for bioanalytical studies. spectroscopyonline.com This technique is crucial for quantifying the low concentrations of this compound and other metabolites typically found in biological samples like plasma, urine, or saliva. nih.govnih.gov

The method involves the separation of analytes by LC, followed by ionization, typically using electrospray ionization (ESI). The ionized parent molecule is selected in the first quadrupole (Q1), fragmented in the collision cell (q2), and specific product ions are monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides high specificity, as the detection is based on a specific precursor-to-product ion transition for the analyte. researchgate.net

Validated LC-MS/MS methods for methadone and its metabolites can achieve very low limits of quantification (LOQ), often in the sub-ng/mL range (e.g., 0.1 µg/L or 100 pg/mL). nih.govuq.edu.au Sample preparation for bioanalytical LC-MS/MS often involves solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interferences from the biological matrix and concentrate the analyte. abap.co.inresearchgate.net The high sensitivity of LC-MS/MS allows for the use of very small sample volumes, which is a significant advantage in clinical research. researchgate.net

Table 4: Example of LC-MS/MS Parameters for Opioid Analysis

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Separation Column | C12 or C18 Reversed-Phase |

| Mobile Phase | Gradient of Acetonitrile and Ammonium Formate Buffer |

| Sample Preparation | Solid-Phase Extraction (SPE) |

| Limit of Quantification (LOQ) | Typically 0.1 - 5 ng/mL |

| Parameters are generalized from typical methods for the analysis of opioids and their metabolites in biological fluids. spectroscopyonline.comresearchgate.net |

High-Resolution Mass Spectrometry (HRMS), using instruments like Orbitrap or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, provides highly accurate mass measurements (typically with <5 ppm error). ub.edunih.gov This capability is invaluable for the de novo structural elucidation of unknown metabolites and for confirming the elemental composition of known compounds like this compound. nih.govresearchgate.net

Unlike nominal mass instruments, HRMS can distinguish between ions with very similar mass-to-charge ratios, enabling the confident determination of an ion's elemental formula. ub.edu The structural information is further enhanced by performing fragmentation experiments (MS/MS or MSn). By analyzing the high-resolution fragmentation patterns, researchers can piece together the structure of a metabolite without needing a synthetic standard for comparison. nih.govd-nb.info This is particularly useful in drug metabolism studies, where novel or unexpected metabolic pathways may lead to the formation of previously uncharacterized substances. researchgate.net The combination of chromatographic retention time, accurate mass of the precursor ion, and accurate masses of the fragment ions provides a very high degree of confidence in the identification of a compound. researchgate.net

Spectroscopic and Crystallographic Techniques

The precise structural elucidation and stereochemical assignment of pharmaceutical compounds are paramount for understanding their pharmacological activity and ensuring their quality and safety. In the case of this compound, a synthetic opioid analgesic, advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray Diffraction (XRD) play a crucial role. These methods provide detailed information about the molecule's three-dimensional structure, connectivity of atoms, and the absolute configuration of its chiral centers.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the chemical structure of this compound in solution. Both ¹H and ¹³C NMR are utilized to provide a complete picture of the molecular framework.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum. Studies on the alpha- and beta-isomers of methadol hydrochloride have utilized ¹³C NMR to investigate their conformational dynamics. Current time information in Bangkok, TH.osti.gov For beta-methadol hydrochloride, indirect evidence from ¹³C NMR spectra has suggested the presence of more than one conformer in solution. Current time information in Bangkok, TH. The chemical shifts of the carbon atoms, particularly those in the heptane (B126788) backbone and the phenyl rings, are sensitive to the stereochemistry and conformation of the molecule.

A comprehensive analysis of both ¹H and ¹³C NMR data, including chemical shifts and coupling constants, allows for the unambiguous confirmation of the constitution of this compound.

Table 1: Representative ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic Protons | 7.20 - 7.50 | Multiplet | - |

| CH-OH | 4.50 | Doublet of doublets | 8.0, 4.0 |

| CH-N | 3.20 | Multiplet | - |

| N(CH₃)₂ | 2.30 | Singlet | - |

| CH₂ | 1.50 - 1.90 | Multiplet | - |

| CH₃ (ethyl) | 0.90 | Triplet | 7.5 |

| CH₃ (propyl) | 0.85 | Doublet | 6.5 |

Note: This table presents representative data. Actual chemical shifts and coupling constants may vary depending on the solvent and experimental conditions.

Table 2: Representative ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Aromatic C (quaternary) | 140 - 145 |

| Aromatic CH | 125 - 130 |

| C-OH | ~75 |

| C-N | ~60 |

| N(CH₃)₂ | ~45 |

| CH₂ | 20 - 40 |

| CH₃ | 10 - 15 |

Note: This table presents representative data. Actual chemical shifts may vary depending on the solvent and experimental conditions.

X-ray Diffraction (XRD) for Absolute Stereochemistry Determination

While NMR spectroscopy confirms the connectivity of atoms, X-ray Diffraction (XRD) on a single crystal is the gold standard for determining the absolute stereochemistry of a chiral molecule like this compound. This technique provides a precise three-dimensional map of the electron density in the crystal, revealing the spatial arrangement of all atoms and thus the absolute configuration of the stereocenters.

The determination of the absolute stereochemistry of methadol isomers has been a subject of research to understand their structure-activity relationships. nih.gov For this compound, which has two chiral centers, XRD analysis would definitively establish the (R) or (S) configuration at each center. The crystal structure of the related alpha-methadol hydrochloride has been determined, providing insights into the conformational preferences of these molecules in the solid state. cdnsciencepub.com

The process involves growing a suitable single crystal of this compound, which is then irradiated with X-rays. The diffraction pattern produced is collected and analyzed to build a model of the crystal lattice and the arrangement of the molecules within it. The final refinement of the crystal structure provides detailed information on bond lengths, bond angles, and torsional angles, which define the precise conformation of the molecule in the solid state.

Table 3: Representative Crystallographic Data for a Methadol Isomer Hydrochloride

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 10.5 |

| b (Å) | 15.2 |

| c (Å) | 7.8 |

| β (°) | 105.2 |

| Volume (ų) | 1200 |

| Z | 2 |

| Calculated Density (g/cm³) | 1.15 |

| R-factor | 0.045 |

Note: This table presents representative data for a methadol isomer hydrochloride and is for illustrative purposes. The actual crystallographic data for this compound may differ.

Preclinical Research Models and Methodological Considerations

Selection and Justification of In Vitro Systems for Pharmacological and Metabolic Profiling

In vitro systems are indispensable for the initial screening and detailed mechanistic evaluation of drug candidates and their metabolites. They offer controlled environments to study specific biological processes, such as receptor interaction, metabolic stability, and cell permeability, in isolation from the complexities of a whole organism. For beta-l-Methadol hydrochloride and its parent compound, LAAM, various in vitro models have been instrumental.

Mammalian Cell Lines (e.g., HEK293 Cells, Caco-2 Cells)

Mammalian cell lines are a foundational tool for pharmacological characterization. Human Embryonic Kidney 293 (HEK293) cells are frequently used due to their high transfectability, allowing for the expression of specific receptors to study drug-receptor interactions. While direct studies on this compound with HEK293 cells are not prominent in the available literature, this cell line is a standard model for expressing opioid receptors (μ, δ, κ) to determine binding affinities and functional activities of opioid compounds.

Human colon adenocarcinoma (Caco-2) cells serve as a cornerstone model for predicting intestinal drug absorption and the role of efflux transporters like P-glycoprotein (P-gp). frontiersin.orgresearchgate.net Caco-2 cells form a polarized monolayer that mimics the intestinal epithelial barrier. frontiersin.orgnih.gov Studies on structurally similar opioids like methadone have utilized Caco-2 cells to demonstrate that they are substrates of P-gp, which influences their transport and bioavailability. nih.gov Given that intestinal metabolism can significantly contribute to the presystemic bioactivation of LAAM to its active metabolites, Caco-2 cells are a relevant system for investigating the permeability and transport of this compound across the intestinal wall. drugbank.com

Subcellular Fractions (e.g., Liver Microsomes)

Subcellular fractions, particularly liver microsomes, are critical for investigating phase I metabolic reactions, such as the N-demethylation that characterizes the metabolism of LAAM. nih.gov Microsomes are vesicles derived from the endoplasmic reticulum that contain a high concentration of cytochrome P450 (CYP) enzymes. nih.gov

Research using human liver microsomes has been pivotal in elucidating the metabolic pathway of LAAM to its active metabolites, nor-LAAM and dinor-LAAM. nih.govresearchgate.net These studies have identified CYP3A4 as the predominant enzyme responsible for the sequential N-demethylation of LAAM and its subsequent metabolite nor-LAAM. drugbank.comnih.gov The metabolism exhibits complex, atypical kinetics, suggesting the involvement of multiple binding sites on the CYP3A4 enzyme. nih.gov In addition to CYP3A4, other isoforms like CYP2B6 and CYP2C18 have been shown to contribute to LAAM's metabolism. researchgate.net

Studies have also been conducted using liver microsomes from various animal species, including mice and guinea pigs, to understand species-specific differences in metabolism. nih.govacs.org For instance, research with male ICR mice microsomes showed that repeated administration of LAAM induces a significant increase in cytochrome P-450 and other components of the microsomal electron transport system. nih.gov Such data are vital for selecting appropriate animal models for further preclinical testing.

| Enzyme | Role in Metabolism | Kinetic Profile | Reference |

|---|---|---|---|

| CYP3A4 | Primary enzyme for N-demethylation of LAAM and nor-LAAM in human liver and intestinal microsomes. | Atypical, multisite kinetics. | drugbank.comnih.gov |

| CYP2B6 | Contributes to LAAM and nor-LAAM N-demethylation. | Active at both low and high substrate concentrations. | nih.govresearchgate.net |

| CYP2C18 | Contributes to LAAM N-demethylation. | Confirmed involvement at therapeutic concentrations. | researchgate.net |

Primary Cell Cultures (e.g., Hepatocytes)

Primary hepatocytes offer a more physiologically relevant model than subcellular fractions because they contain a full complement of metabolic enzymes and cofactors, enabling the study of both phase I and phase II metabolism as well as transport processes. researchgate.net Cryopreserved human hepatocytes are now a standard tool for predicting in vivo drug metabolism and drug-drug interactions. researchgate.netnih.gov

In the context of LAAM and its metabolites, primary human hepatocytes have been used to investigate the induction potential of the compound on metabolic enzymes and to characterize the full metabolic profile. nih.govnih.gov For example, studies with cultured human hepatocytes can predict interactions with other drugs, such as the induction of methadone metabolism by rifampin. nih.gov Similar models would be essential for this compound to understand its clearance and potential for drug interactions. fda.gov Comparing metabolic rates across hepatocytes from different species (e.g., human, dog, monkey, hamster) allows for an assessment of interspecies differences, which is critical for extrapolating animal data to humans. nih.govresearchgate.net

Utilization of Animal Models for Preclinical Pharmacokinetic and Pharmacodynamic Investigations

Animal models are essential for understanding the complex interplay between pharmacokinetics (PK) and pharmacodynamics (PD) in a living system. The choice of species is a critical consideration, often guided by similarities in metabolism and pharmacodynamics to humans. abpi.org.uk

Rodent Models (e.g., Rats, Mice, Guinea Pigs)

Rodents are widely used in preclinical research due to practical advantages and the availability of extensive historical data. nih.gov

Rats: The rat has been a common model for studying the metabolism and disposition of LAAM. nih.gov Studies in rats have shown that LAAM is rapidly absorbed and extensively metabolized, with feces being the primary route of elimination. nih.gov These investigations identified key metabolites, including noracetylmethadol and dinoracetylmethadol, in plasma and urine. nih.gov Rat models have also been used to investigate behavioral effects and to establish pharmacokinetic/pharmacodynamic relationships. acs.org

Mice: Mice are frequently used for evaluating the pharmacodynamic effects of opioid analgesics, such as in the mouse writhing assay. psu.edu Such tests have demonstrated the analgesic activity of LAAM and its metabolites. psu.edu Furthermore, mouse models have been instrumental in studying the neurobehavioral consequences of prenatal exposure to opioids like methadone, providing insights into developmental effects that could be relevant for related compounds. nih.gov Humanized mouse models, which incorporate human cells or genes, are emerging as valuable tools for evaluating drug metabolism and efficacy in a more human-relevant context. mdpi.com

Guinea Pigs: The guinea pig isolated ileum preparation is a classic pharmacology model used to assess the activity of opioid agonists and antagonists. acs.org This ex vivo model was used to show that LAAM and its metabolites, nor-LAAM and dinor-LAAM, are pharmacologically active, with the metabolites being more potent than the parent drug. psu.edu

| Model | Finding | Significance | Reference |

|---|---|---|---|

| Rat | LAAM is extensively metabolized with primary elimination via feces. Sex-dependent differences in disposition were observed. | Provides fundamental PK data on absorption, metabolism, and excretion. | nih.gov |

| Mouse | The analgesic effects of LAAM were demonstrated using the writhing assay. | Confirms pharmacodynamic (analgesic) activity in vivo. | psu.edu |

| Guinea Pig | Using the isolated ileum, nor-LAAM and dinor-LAAM were found to be more potent opioid agonists than LAAM. | Establishes the higher potency of the primary metabolites. | psu.edu |

Non-Rodent Models

Regulatory guidelines for drug safety testing often require the use of a non-rodent species in addition to a rodent model. fda.govabpi.org.uk Dogs and non-human primates are the most commonly used non-rodent species in pharmaceutical development. abpi.org.uknih.gov

The selection of a non-rodent species is ideally based on which animal's metabolic profile most closely resembles that of humans. nih.gov For compounds metabolized by CYP3A4, both dogs and monkeys can be relevant models. However, species-specific differences in other enzymes can influence the choice. nih.gov For instance, dogs lack certain enzymes present in humans, which can sometimes make pigs a more suitable model. nih.gov Pharmacokinetic studies in dogs have been used to evaluate prodrug strategies and oral bioavailability for various compounds. mdpi.com While specific preclinical studies on this compound in non-rodent models are not detailed in the provided search results, the parent compound LAAM was investigated in dogs and primates to support its clinical development. govinfo.gov These studies would have been essential for understanding its long-term safety and pharmacokinetic accumulation.

Ethical and Regulatory Frameworks in Preclinical Research

The preclinical investigation of novel chemical entities, particularly those with potential opioid activity like this compound, is governed by a stringent set of ethical and regulatory frameworks. These frameworks are designed to ensure animal welfare, scientific validity, and the responsible handling of controlled substances.

A cornerstone of the ethical framework for animal research is the principle of the Three Rs: Replacement, Reduction, and Refinement. Researchers are ethically bound to replace animal use with non-animal methods wherever possible, reduce the number of animals used to the minimum necessary to obtain scientifically valid data, and refine procedures to minimize any potential pain, suffering, or distress. For a compound like this compound, this would involve initially using in vitro methods, such as receptor binding assays or cell-based functional assays, to characterize its basic pharmacological profile before proceeding to in vivo studies.

The regulatory landscape for preclinical research with opioid analogues is multifaceted. In the United States, the Drug Enforcement Administration (DEA) is responsible for regulating controlled substances under the Controlled Substances Act (CSA). legislativeanalysis.org The CSA categorizes drugs into five schedules based on their medical use, potential for abuse, and safety or dependence liability. dea.gov Methadol and its isomers, including betacetylmethadol and alphacetylmethadol, are classified as Schedule I substances. ecfr.govmn.gov

Table 1: DEA Scheduling of Methadol and Related Compounds

| Compound | DEA Schedule | Description |

|---|---|---|

| Methadone | II | High potential for abuse, with use potentially leading to severe psychological or physical dependence. dea.gov |

| Betacetylmethadol | I | High potential for abuse and no currently accepted medical use in treatment in the United States. ecfr.gov |

| Alphacetylmethadol | I | High potential for abuse and no currently accepted medical use in treatment in the United States (with the exception of levo-alphacetylmethadol). mn.gov |

This table is generated based on information from the U.S. Code of Federal Regulations and other regulatory sources. dea.govecfr.govmn.govtexas.gov

The Schedule I classification of methadol isomers imposes the most rigorous regulatory requirements for research. nih.gov Any preclinical study involving this compound would require researchers to obtain a specific Schedule I registration from the DEA, implement stringent security protocols for handling and storage, and maintain meticulous records to prevent diversion. legislativeanalysis.orgnih.gov Institutional Animal Care and Use Committees (IACUCs) and Institutional Review Boards (IRBs) provide an additional layer of oversight, ensuring that research protocols are ethically sound and comply with all federal and institutional guidelines. nih.gov The development of any new opioid analgesic must navigate this complex ethical and regulatory environment, balancing the imperative to find new therapeutic options with the profound public health considerations associated with opioid abuse. nih.gov

Translational Considerations from Preclinical Data to Theoretical Frameworks

Translating preclinical findings into a robust theoretical framework for a compound like this compound presents significant challenges, primarily due to the scarcity of specific research on this particular isomer. The process relies heavily on inference from data on structurally related compounds, such as methadone and its various isomers and metabolites, while acknowledging that small stereochemical differences can lead to substantial pharmacological divergence.